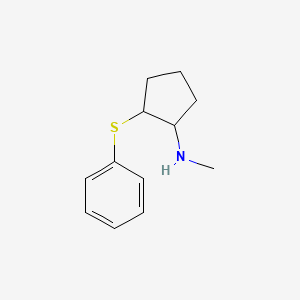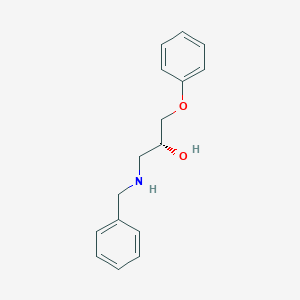
(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-1-Benzylamino-3-phenoxy-2-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its benzylamino and phenoxy functional groups attached to a propanol backbone, making it a versatile molecule for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol typically involves the reaction of benzylamine with a suitable epoxide or halohydrin precursor. One common method is the nucleophilic substitution reaction where benzylamine reacts with ®-epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-1-Benzylamino-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol derivatives.
Aplicaciones Científicas De Investigación
®-(+)-1-Benzylamino-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-(+)-1-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol: The enantiomer of the compound with different stereochemistry.
1-Benzylamino-3-phenoxy-2-propanol: The racemic mixture of both enantiomers.
1-Amino-3-phenoxy-2-propanol: Lacks the benzyl group, leading to different chemical properties.
Uniqueness
®-(+)-1-Benzylamino-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in interactions with chiral environments. This makes it a valuable compound for enantioselective synthesis and research applications.
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(2R)-1-(benzylamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m1/s1 |
Clave InChI |
SQKDNRNNDKUKAB-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC[C@H](COC2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
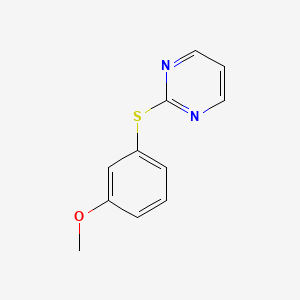
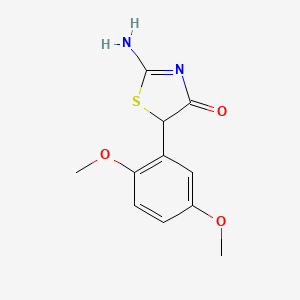
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
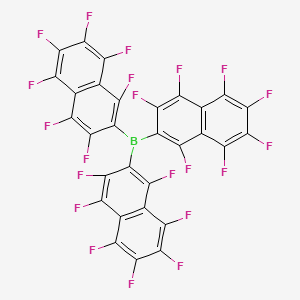
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

